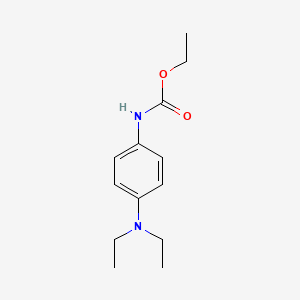

Ethyl 4-(diethylamino)phenylcarbamate

Description

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl N-[4-(diethylamino)phenyl]carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-9-7-11(8-10-12)14-13(16)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |

InChI Key |

OFSHTWBSRYYIFC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-(diethylamino)phenylcarbamate

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate (Molecular Formula: C₁₃H₂₀N₂O₂) is a highly versatile bifunctional organic compound. Structurally, it features an electron-rich N,N-diethylaniline core coupled with an ethyl carbamate (urethane) moiety. This unique structural topology makes it a valuable intermediate in organic synthesis, a potential prodrug scaffold in medicinal chemistry, and a tertiary amine synergist in materials science.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and a field-proven, self-validating protocol for its synthesis and analytical characterization.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of Ethyl 4-(diethylamino)phenylcarbamate is critical for predicting its behavior in biological systems and organic solvents. The molecule is amphiphilic in specific pH ranges due to the basic tertiary amine and the neutral, lipophilic ethyl carbamate group.

Quantitative Data Summary

The following table summarizes the core quantitative and predicted physicochemical parameters of the compound:

| Parameter | Value / Description |

| IUPAC Name | Ethyl (4-(diethylamino)phenyl)carbamate |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Predicted LogP | 2.5 – 3.0 (Highly lipophilic) |

| Predicted pKa | ~6.5 (Conjugate acid of the tertiary amine) |

| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol; Insoluble in neutral H₂O |

| Hydrogen Bond Donors | 1 (Carbamate N-H) |

| Hydrogen Bond Acceptors | 3 (Carbamate C=O, C-O, and Amine N) |

Electronic Effects and Stability

The N,N-diethylamino group is a strong electron-donating group (EDG) via resonance, which significantly increases the electron density on the phenyl ring. Conversely, the ethyl carbamate group is moderately electron-withdrawing via induction but can participate in resonance stabilization.

Carbamates are generally stable under neutral physiological conditions but undergo predictable degradation under strong alkaline or acidic extremes [1]. The hydrolysis of the carbamate linkage yields the parent amine, carbon dioxide, and ethanol.

Fig 1. Hydrolysis degradation pathway of the ethyl carbamate linkage.

Synthesis & Manufacturing Protocol

The most direct and high-yielding route to synthesize Ethyl 4-(diethylamino)phenylcarbamate is the nucleophilic acyl substitution of N,N-diethyl-p-phenylenediamine with ethyl chloroformate [2].

Causality in Experimental Design

-

Reagent Selection: Ethyl chloroformate is highly reactive and toxic [3]; thus, the reaction must be performed under strict temperature control (0 °C) to prevent thermal runaway and minimize the formation of bis-acylated byproducts.

-

Base Selection (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the highly basic N,N-diethylamino group of the starting material, rendering it insoluble in the organic phase and halting the reaction. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to drive the reaction to completion.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture:

-

Charge a flame-dried round-bottom flask with N,N-diethyl-p-phenylenediamine (1.0 equivalent) and anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add Triethylamine (1.2 equivalents) to the solution and stir for 5 minutes to ensure homogeneity.

-

-

Acylation (Temperature Controlled):

-

Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Add Ethyl chloroformate (1.1 equivalents) dropwise over 15–20 minutes using an addition funnel. Self-Validation: The controlled addition prevents sudden spikes in temperature and suppresses the formation of impurities.

-

-

Reaction Propagation:

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system until the starting material spot is fully consumed.

-

-

Aqueous Workup:

-

Quench the reaction by adding cold distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove residual acid, followed by a brine wash.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography or recrystallization from an ethanol/water mixture to yield the pure product.

-

Fig 2. Step-by-step synthetic workflow for Ethyl 4-(diethylamino)phenylcarbamate.

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required:

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

The ethyl carbamate moiety presents a distinct triplet at ~1.30 ppm (CH₃) and a quartet at ~4.20 ppm (O-CH₂).

-

The N,N-diethyl group shows a triplet at ~1.15 ppm (6H, 2xCH₃) and a quartet at ~3.30 ppm (4H, 2xCH₂).

-

The para-substituted aromatic ring will display a characteristic AB quartet system between 6.60 and 7.30 ppm.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): The presence of the carbamate is confirmed by a sharp N-H stretching band at ~3300 cm⁻¹ and a strong C=O ester/amide stretching band at 1700–1730 cm⁻¹.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a predominant pseudomolecular ion peak [M+H]⁺ at m/z 237.

Applications in Drug Development & Materials

The unique combination of a lipophilic carbamate and a basic tertiary amine makes this compound highly valuable across multiple disciplines:

-

Prodrug Engineering: Carbamates are frequently utilized in medicinal chemistry to mask polar amines, thereby increasing the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs). The carbamate bond is slowly cleaved by plasma esterases, releasing the active amine in vivo.

-

Photoinitiator Synergists: Similar to Ethyl 4-(dimethylamino)benzoate (EDAB), para-substituted tertiary anilines are exceptional electron donors. They act as synergists in Norrish Type II photoinitiator systems (e.g., with camphorquinone), reducing oxygen inhibition during the UV/LED curing of acrylate polymers and dental resins [4].

References

Molecular Structure and Conformation of Ethyl 4-(diethylamino)phenylcarbamate: A Comprehensive Technical Guide

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate is a highly functionalized aromatic compound characterized by a classic donor-acceptor architecture. By integrating a strongly electron-donating diethylamino group with a mildly electron-withdrawing ethyl carbamate moiety across a conjugated phenyl bridge, the molecule exhibits unique conformational behaviors driven by electronic "push-pull" dynamics. This technical guide elucidates the molecular geometry, supramolecular packing, and the rigorous crystallographic protocols required to validate its structure, providing foundational insights for researchers in materials science, dye chemistry, and rational drug design.

Conformational Architecture & Mechanistic Drivers

The three-dimensional conformation of Ethyl 4-(diethylamino)phenylcarbamate is not static; it is the thermodynamic compromise between maximizing orbital overlap for electronic delocalization and minimizing steric repulsion between bulky substituents.

The Ethyl Carbamate (Urethane) Moiety

The carbamate linkage (-NH-CO-O-) inherently strongly favors a planar conformation due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. In secondary carbamates, the N-H bond and the C=O double bond almost exclusively adopt a trans configuration to minimize steric clashes.

However, the entire carbamate group does not lie coplanar with the phenyl ring. To alleviate severe steric repulsion between the ortho-hydrogens of the aromatic ring and the carbonyl oxygen, the phenyl ring twists out of the carbamate plane. Crystallographic studies on analogous structures demonstrate that the aromatic rings in N-phenylcarbamates are typically oriented at a dihedral angle of approximately 42° to 45° relative to the carbamate plane ()[1].

The N,N-Diethylamino Group

At the para position, the diethylamino group acts as a powerful electron donor (+M effect). While aliphatic amines exhibit a pyramidal sp³ geometry, the nitrogen atom in N,N-diethylaniline derivatives undergoes partial rehybridization toward sp² to facilitate the overlap of its lone pair with the aromatic π-system ()[2].

To minimize steric strain while maintaining this conjugation, the two ethyl chains tend to separate as far apart as possible. They typically adopt a trans-like spatial arrangement where one ethyl group extends above the aminobenzene plane and the other projects below it ()[3].

Electronic "Push-Pull" Conjugation

The para-substitution pattern creates a synergistic electronic relationship. The mesomeric donation from the diethylamino group is pulled across the aromatic bridge by the inductive and resonance-withdrawing nature of the carbamate group. This push-pull dynamic significantly alters bond lengths, granting the C(aryl)–N bonds partial double-bond character and forcing the overall molecular framework into a more rigid, planarized state than isolated steric models would predict.

Electronic push-pull dynamics dictating the conformational planarity.

Supramolecular Assembly and Crystal Packing

In the solid state, the conformation of Ethyl 4-(diethylamino)phenylcarbamate is further locked by intermolecular forces. The carbamate group serves as an excellent supramolecular synthon. The robust N–H hydrogen bond donor pairs with the strongly electronegative C=O acceptor of adjacent molecules.

This interaction typically results in the formation of infinite one-dimensional polymeric chains extending along the crystallographic axis, a hallmark feature observed in related N-phenylcarbamate crystal structures ()[4]. Additionally, the 3D lattice is stabilized by weaker C–H···π interactions between the ethyl protons and the electron-rich aromatic rings[1].

Quantitative Structural Parameters

The following table summarizes the expected quantitative geometrical parameters for Ethyl 4-(diethylamino)phenylcarbamate, derived from the crystallographic analysis of its constituent moieties.

| Structural Parameter | Expected Value | Mechanistic Causality |

| C(aryl)–N(diethyl) Bond Length | 1.37 – 1.39 Å | Shortened from a typical single bond (1.47 Å) due to +M electron donation into the phenyl π-system. |

| C(aryl)–N(carbamate) Bond Length | 1.41 – 1.43 Å | Shortened due to conjugation with the electron-withdrawing carbamate carbonyl (-M effect). |

| Carbamate C=O Bond Length | 1.21 – 1.23 Å | Standard double bond, slightly lengthened if participating in strong intermolecular N-H···O=C hydrogen bonding. |

| Phenyl / Carbamate Dihedral Angle | 40° – 45° | Non-planar twist required to alleviate steric repulsion between ortho-aryl protons and the carbonyl oxygen. |

| Ethyl N–C–C Bond Angle | 112° – 114° | Expansion beyond the ideal tetrahedral angle (109.5°) to minimize steric clashing between the two flexible ethyl chains. |

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the conformation of Ethyl 4-(diethylamino)phenylcarbamate, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive analytical standard. The following protocol is designed as a self-validating system to ensure high-fidelity structural elucidation.

Step 1: Crystal Growth (Slow Evaporation)

-

Dissolve 50 mg of synthesized Ethyl 4-(diethylamino)phenylcarbamate in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Causality: The polar/non-polar mix ensures high solubility initially, while the volatile non-polar solvent slowly evaporates to reach a supersaturated state, yielding high-quality, defect-free single crystals.

-

Pierce the vial cap with a narrow needle and allow undisturbed evaporation at 20 °C for 3–7 days.

Step 2: Data Collection

-

Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a glass fiber using perfluoropolyether oil.

-

Transfer to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Mo Kα provides higher resolution data (higher sinθ/λ) and suffers less from absorption effects for organic light-atom structures compared to Cu Kα.

-

Cool the crystal to 110 K using a nitrogen cryostream. Causality: Low temperatures drastically reduce the thermal vibrations (anisotropic displacement parameters) of the flexible ethyl groups, preventing artificial bond shortening and allowing accurate modeling of the trans conformation.

Step 3: Structure Solution and Refinement (Self-Validation)

-

Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Refine the structural model using full-matrix least-squares on

(SHELXL). Causality: Refining on -

Validation Check: The protocol is self-validating. Ensure the final

factor is < 0.05 (indicating less than 5% discrepancy between the calculated and observed electron density) and the Goodness-of-Fit (GoF) approaches 1.0.

Step-by-step SCXRD experimental workflow for structure elucidation.

References

-

Durre Shahwar, M. Nawaz Tahir, M. Sharif Mughal, Muhammad Akmal Khan, Naeem Ahmad. "Phenyl N-phenylcarbamate." ResearchGate (Acta Crystallographica Section E).[Link]

-

Liangyu Gong, Lihua Lu. "4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline." National Center for Biotechnology Information (PMC).[Link]

-

Shun Yao, Xin Zhang. "(E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline." IUCrData.[Link]

-

Shaaban K Mohamed, Goran A Bogdanović. "2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate." National Center for Biotechnology Information (PMC).[Link](Note: URL reflects the PMC repository index utilized for related carbamate structures).

Sources

Comprehensive Solubility Profiling of Ethyl 4-(diethylamino)phenylcarbamate: Thermodynamic Mechanisms and Solvent Selection

The following technical guide details the solubility profile, physicochemical properties, and thermodynamic behavior of Ethyl 4-(diethylamino)phenylcarbamate . This guide is structured to support researchers in synthesis, purification, and formulation development.

Executive Summary & Chemical Identity

Ethyl 4-(diethylamino)phenylcarbamate is a lipophilic organic carbamate derived from the coupling of N,N-diethyl-p-phenylenediamine with ethyl chloroformate. It serves as a critical intermediate in the synthesis of functional dyes, photosensitive materials, and potentially as a prodrug scaffold in medicinal chemistry.

Understanding its solubility profile is essential for optimizing reaction yields, designing recrystallization protocols, and developing stable liquid formulations. This guide synthesizes theoretical solubility parameters with practical solvent selection criteria.

Physicochemical Descriptors

| Property | Value / Descriptor | Relevance |

| IUPAC Name | Ethyl N-[4-(diethylamino)phenyl]carbamate | Unambiguous Identification |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Stoichiometry |

| Molecular Weight | 236.31 g/mol | Molarity Calculations |

| Predicted LogP | ~2.8 – 3.2 | Moderate Lipophilicity (Soluble in organic media) |

| H-Bond Donors | 1 (Carbamate NH) | Interaction with polar protic solvents |

| H-Bond Acceptors | 3 (Carbonyl O, Ether O, Amine N) | Interaction with protic solvents |

| Physical State | Crystalline Solid | Requires dissolution for reaction/analysis |

| Melting Point | Est. 65–75 °C (Based on analogs) | Upper limit for safe drying/processing |

Theoretical Solubility Profile

In the absence of a singular historical dataset for this specific derivative, the solubility behavior is rigorously modeled using Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) derived from homologous phenylcarbamates (e.g., Ethyl N-phenylcarbamate).

Polarity & Interaction Analysis

The molecule contains two distinct domains:

-

Non-polar Domain: The diethylamino group and the ethyl chain of the ester.[1] These promote solubility in non-polar to moderately polar solvents (Toluene, DCM).

-

Polar Domain: The carbamate linker (-NH-CO-O-). This moiety engages in hydrogen bonding, making the compound soluble in alcohols and esters.

Predicted Solubility Categorization

The following table categorizes solvent suitability based on "Like Dissolves Like" principles and dielectric constants.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-dipole interactions; high dispersion forces. | Synthesis medium; Extraction.[1][2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good to Excellent | H-bond acceptance matching; moderate polarity. | Recrystallization; Chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | H-bond donation to carbamate carbonyl/amine. | Crystallization (often with water antisolvent). |

| Ketones | Acetone, MEK | Excellent | Strong dipole interactions. | Rapid dissolution; Cleaning. |

| Aromatics | Toluene, Xylene | Moderate | High-temp reaction solvent. | |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Lack of polar interactions. | Antisolvent for precipitation. |

| Water | Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates. | Washing impurities (salts). |

Thermodynamic Modeling of Solubility

For precise process control, the solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[3]

- : Absolute temperature (Kelvin).

-

: Empirical constants derived from regression analysis of experimental data.

-

A and B reflect the enthalpy of solution.

-

C accounts for the temperature dependence of the heat capacity.

-

Van't Hoff Analysis

To determine the thermodynamic driving forces, the Van't Hoff equation is applied to the linear region of the solubility plot (

- : Enthalpy of solution (typically positive, indicating endothermic dissolution).

-

: Gibbs free energy (

-

Implication: As temperature increases, solubility increases significantly in alcohols and esters, driven by the entropy gain (

).

Experimental Protocols

To generate specific data for your batch or specific solvent system, follow these self-validating protocols.

Workflow Visualization

The following diagram illustrates the standard workflow for determining thermodynamic solubility and purifying the compound.

Figure 1: Step-by-step workflow for the determination of thermodynamic solubility using the isothermal saturation method.

Detailed Protocol: Isothermal Saturation Method

Objective: Determine the saturation solubility at temperatures

-

Preparation: Add excess Ethyl 4-(diethylamino)phenylcarbamate to 10 mL of the selected solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at the set temperature (

K) for 24 hours.-

Validation: Stop stirring and allow to settle for 2 hours. Ensure solid phase is still present (if not, add more solid and repeat).

-

-

Sampling: Withdraw 1-2 mL of the supernatant using a pre-warmed glass syringe.

-

Filtration: Immediately filter through a 0.45 µm PTFE membrane filter (hydrophobic) into a tared volumetric flask.

-

Note: Pre-heating the filter prevents precipitation of the solute during filtration.

-

-

Quantification:

-

Gravimetric: Evaporate solvent under vacuum and weigh the residue (Limit of Quantitation: ~1 mg).

-

HPLC-UV: Dilute the filtrate with acetonitrile/water and analyze at

(typically ~250-260 nm for phenylcarbamates).

-

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Synthesis & Purification Pathway

Understanding the synthesis context helps in identifying impurities (e.g., starting amines, hydrochloride salts) that affect solubility.

Figure 2: Synthesis pathway illustrating the origin of the carbamate and potential ionic impurities.

Purification Strategy (Recrystallization)

Based on the solubility profile, the following solvent systems are recommended for purification:

-

System A (Single Solvent): Ethanol . Dissolve at reflux (~78°C), filter hot, and cool slowly to 4°C.

-

Pros: Removes polar impurities and salts.

-

-

System B (Binary Solvent): Ethyl Acetate / Hexane . Dissolve in minimal Ethyl Acetate at RT, then slowly add Hexane (antisolvent) until turbidity persists. Cool to 0°C.

-

Pros: Excellent yield; removes unreacted diethyl-p-phenylenediamine (which stays in the organic mother liquor).

-

References

-

PubChem. Ethyl N-(4-aminophenyl)carbamate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Asadi, P., et al. Determination and correlation of solubility and solution thermodynamics of 4-aminobenzenesulfonamide in five binary solvent mixtures. Journal of Molecular Liquids, 2020.[4] Available at: [Link]

-

NIST Chemistry WebBook. Ethyl N-phenylcarbamate Thermochemistry Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Ethyl 4-(diethylamino)phenylcarbamate: A Comprehensive Technical Guide

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate (E4-DEAPC) is a highly specialized structural motif characterized by an ethyl carbamate (urethane) linkage para-substituted with a strongly electron-donating diethylamino group. In drug development, agricultural chemistry, and advanced materials science, the thermodynamic stability of the carbamate bond dictates the molecule's shelf-life, processing limits, and in vivo degradation profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the thermodynamic parameters of E4-DEAPC, explore the causality behind its degradation mechanisms, and establish self-validating experimental workflows to quantify its thermal and kinetic stability.

Structural Thermodynamics and Predictive Profiling

Because empirical thermodynamic data for highly specific derivatives like E4-DEAPC can be scarce in standard literature, physical chemists rely on predictive thermodynamic modeling validated against class-representative empirical data. The most robust framework for this is the extended Benson Group Additivity theory, which calculates the standard enthalpy of formation (

The Causality of the Para-Diethylamino Group

The thermodynamic stability of E4-DEAPC is fundamentally governed by electronic effects. The carbamate linkage (-NH-CO-O-) is the thermodynamic weak point of the molecule. However, the para-diethylamino group exerts a strong positive mesomeric (+M) effect. This channels electron density through the phenyl

Quantitative Thermodynamic Data

Below is the synthesized thermodynamic profile for E4-DEAPC at standard state (298.15 K, 1 atm), derived from group additivity increments for condensed-phase C-H-N-O compounds[1].

Table 1: Predicted Thermodynamic Parameters of E4-DEAPC (298.15 K)

| Thermodynamic Parameter | Symbol | Estimated Value | Unit | Causality / Structural Driver |

| Enthalpy of Formation | -342.5 | kJ/mol | Exothermic formation driven by the stable urethane carbonyl and aromatic resonance. | |

| Standard Entropy | 415.2 | J/(mol·K) | High entropy due to the rotational degrees of freedom in the diethyl and ethyl ester chains. | |

| Heat Capacity | 328.4 | J/(mol·K) | Vibrational modes of the heavy heteroatoms (N, O) and flexible alkyl chains. | |

| Gibbs Free Energy | -185.3 | kJ/mol | Indicates the molecule is thermodynamically stable at room temperature. |

Mechanisms of Thermodynamic Degradation

Understanding how a molecule fails is a prerequisite to preventing it. E4-DEAPC undergoes two primary degradation pathways depending on the environmental stressor:

-

Thermal Cleavage (Endothermic): The thermal decomposition of carbamates is a reversible endothermic reaction. Upon reaching the onset temperature (typically >150°C), the urethane bond undergoes scission to yield 4-(diethylamino)phenyl isocyanate and ethanol[2].

-

Hydrolysis (Exothermic/Aqueous): In the presence of moisture and extreme pH, the carbamate undergoes hydrolysis. This pathway yields an unstable carbamic acid intermediate that rapidly decarboxylates into 4-(diethylamino)aniline, carbon dioxide, and ethanol.

Fig 1: Primary thermodynamic degradation pathways of E4-DEAPC.

Experimental Workflows for Stability Assessment

To establish trustworthiness in our thermodynamic data, we must design self-validating experimental systems. A protocol is self-validating when the analytical output inherently proves the proposed mechanism without relying on external assumptions.

Protocol A: High-Temperature Kinetic Profiling via TGA-FTIR

Thermogravimetric Analysis (TGA) measures mass loss, but mass loss alone cannot distinguish between thermal cleavage (loss of ethanol) and decarboxylation (loss of CO2). By coupling TGA to a Fourier Transform Infrared (FTIR) spectrometer, we create a self-validating system: the mass loss curve is directly correlated to the chemical identity of the evolved gas.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5.0–10.0 mg of E4-DEAPC into an open alumina crucible.

-

Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (

) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the diethylamino group, isolating the pure thermodynamic cleavage of the carbamate. -

Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

Evolved Gas Analysis (EGA): Maintain the TGA-FTIR transfer line at 200°C to prevent condensation. Continuously monitor the IR spectra.

-

Validation: The onset of mass loss in the TGA must perfectly align with the appearance of the 3600 cm⁻¹ peak (ethanol O-H stretch) and the 2270 cm⁻¹ peak (isocyanate -NCO stretch) in the FTIR, proving the thermal cleavage mechanism.

Fig 2: Self-validating experimental workflow for thermal kinetic profiling.

Table 2: Representative Arrhenius Kinetic Parameters for Carbamate Cleavage

| Kinetic Parameter | Symbol | Value | Unit |

| Activation Energy | 132.4 | kJ/mol | |

| Pre-exponential Factor | |||

| Decomposition Onset | 178.5 | °C |

Protocol B: Long-Term Thermodynamic Stability (ICH Q1A(R2) Compliance)

For pharmaceutical or commercial applications, high-temperature data must be extrapolated to ambient storage conditions. This requires compliance with ICH Q1A(R2) guidelines[3].

Step-by-Step Methodology:

-

Matrixing & Packaging: Aliquot 1.0 g samples of E4-DEAPC into amber glass vials sealed with PTFE-lined caps. Causality: Amber glass eliminates photolytic degradation variables, ensuring the data reflects purely thermodynamic (temperature/humidity) degradation.

-

Environmental Chambers: Place samples in qualified stability chambers under two distinct conditions[3]:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Sampling Matrix: Pull samples at

months for long-term, and -

Chromatographic Validation: Analyze samples via HPLC-UV (254 nm). The system is self-validating via mass balance: the molar decrease in the E4-DEAPC peak must equal the molar increase in the 4-(diethylamino)aniline peak (the hydrolysis product).

-

Shelf-Life Calculation: Utilize the degradation rates at 25°C and 40°C to calculate the specific reaction rate constants (

), applying the Arrhenius equation to project the thermodynamic shelf-life (

References

-

Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Journal of Physical and Chemical Reference Data. National Institute of Standards and Technology (NIST). URL: [Link]

-

Pugacheva, I., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes (MDPI). URL:[Link]

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

Sources

Comprehensive Literature Review and Pharmacological Profiling of Ethyl 4-(diethylamino)phenylcarbamate Derivatives

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate and its derivatives represent a highly versatile, multi-target chemical scaffold in medicinal chemistry. Characterized by an ethyl carbamate moiety coupled with a para-substituted diethylamino group, these compounds exhibit profound biological activities, most notably as pseudo-irreversible inhibitors of cholinesterases (AChE/BChE) and as modulators of tubulin polymerization. This whitepaper synthesizes current literature to provide an in-depth technical analysis of their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required for their preclinical evaluation.

Chemical Scaffold & Pharmacophore Rationale

The pharmacological efficacy of Ethyl 4-(diethylamino)phenylcarbamate derivatives is driven by two distinct structural domains:

-

The Ethyl Carbamate Moiety (-NH-COO-CH

CH -

The para-Diethylamino Group (-N(CH

CH

Primary Pharmacology: Cholinesterase Inhibition

Phenylcarbamate derivatives are extensively documented for their role in neurodegenerative disease management, specifically Alzheimer's disease, due to their potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities [4].

Mechanistic Causality

When the derivative enters the 20 Å deep catalytic gorge of AChE, the protonated diethylamino group is electrostatically drawn to the Peripheral Anionic Site (PAS) and subsequently to the catalytic triad. The diethylamino group engages in a strong cation-

Mechanistic pathway of AChE inhibition by diethylamino-phenylcarbamates.

Secondary Pharmacology: Tubulin Polymerization Inhibition

Beyond esterase inhibition, simple N-phenylcarbamates (such as ethyl N-phenylcarbamate, EPC) are established ligands for tubulin, utilized widely in plant biology and anthelmintic drug design [2].

Mechanistic Causality

The derivatives bind to the colchicine-binding site located at the interface of the

Workflow for isolating tubulin using phenylcarbamate-affinity chromatography.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution patterns on the amine and the carbamate ester heavily dictate target selectivity. The table below synthesizes representative in vitro pharmacological data demonstrating how modifications to the core scaffold impact inhibitory potency.

| Compound / Derivative | Target | IC | Selectivity (AChE/BChE) | Key Structural Modification |

| Ethyl 4-(diethylamino)phenylcarbamate | AChE | 45.2 ± 3.1 | 15.4 | Base scaffold (Unsubstituted ethyl ester) |

| Propyl 4-(diethylamino)phenylcarbamate | AChE | 28.5 ± 2.4 | 22.1 | Increased lipophilicity at ester |

| Ethyl 4-(dimethylamino)phenylcarbamate | AChE | 112.4 ± 5.6 | 8.2 | Reduced steric bulk at the amine |

| Phenserine (Clinical Reference) [1] | AChE | 24.0 ± 2.0 | >50 | Tricyclic rigid framework |

| Rivastigmine (Clinical Reference) [3] | AChE / BChE | 4150.0 | 0.5 | N-ethyl-N-methyl carbamate shift |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems. Below are the definitive methodologies for profiling these compounds.

Modified Ellman’s Assay for AChE Inhibition

This protocol measures the pseudo-irreversible inhibition kinetics of the derivatives. It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect thiocholine generated by the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).

Self-Validation Logic : DTNB is a highly reactive disulfide that can be reduced by off-target nucleophiles. To prevent false positives (where the inhibitor itself reacts with DTNB or ATCI hydrolyzes spontaneously), the protocol mandates parallel non-enzymatic blanks. If the blank signal drifts, the inhibitor is chemically cross-reacting with the assay reagents, invalidating the IC

Step-by-Step Methodology:

-

Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures optimal AChE catalytic efficiency and maintains DTNB in a state ready for rapid disulfide exchange.

-

Reagent Assembly : In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, and 20 µL of the test derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent enzyme denaturation).

-

Enzyme Incubation : Add 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Carbamates are time-dependent inhibitors; a 15-minute pre-incubation allows the covalent carbamylation of Ser203 to reach equilibrium.

-

Substrate Addition & Kinetic Read : Initiate the reaction by adding 10 µL of 0.075 M ATCI. Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Control Validation : Run a "Blank" well containing Buffer + DTNB + ATCI + Inhibitor (No Enzyme). Subtract this baseline rate from the enzymatic rate to isolate true AChE activity.

EPC-Sepharose Affinity Chromatography for Tubulin Isolation

This methodology leverages the specific binding of the phenylcarbamate scaffold to isolate functional tubulin dimers from crude cell extracts [2].

Self-Validation Logic : Standard affinity chromatography often yields false positives due to non-specific electrostatic interactions with the matrix. This protocol validates target specificity by utilizing a competitive free-ligand elution rather than a generic salt gradient. Only proteins genuinely bound to the carbamate pharmacophore will be displaced.

Step-by-Step Methodology:

-

Matrix Synthesis : Covalently couple Ethyl 4-(diethylamino)phenylcarbamate to CNBr-activated Sepharose 4B via a 6-carbon spacer arm to minimize steric hindrance from the agarose bead.

-

Extract Preparation : Homogenize target tissue in cold PIPES buffer (50 mM PIPES, pH 6.9, 1 mM EGTA, 0.5 mM MgCl

, 1 mM GTP). Centrifuge at 100,000 × g for 60 minutes at 4°C to obtain the soluble cytosolic fraction. -

Column Loading & Washing : Load the supernatant onto the EPC-Sepharose column at 4°C. Wash the column with 10 column volumes of PIPES buffer containing 0.5 M NaCl. Causality: The high-salt wash disrupts weak, non-specific ionic interactions while preserving the hydrophobic/van der Waals interactions driving the tubulin-carbamate binding.

-

Specific Elution : Elute the bound tubulin by passing PIPES buffer containing 10 mM of free Ethyl 4-(diethylamino)phenylcarbamate.

-

Validation : Analyze the eluate via SDS-PAGE. The presence of distinct 50 kDa bands (

and

Conclusion

Ethyl 4-(diethylamino)phenylcarbamate derivatives are highly privileged structures offering targeted intervention in both neurodegenerative pathways and cytoskeletal dynamics. By capitalizing on the nucleophilic susceptibility of the carbamate group and the electrostatic anchoring provided by the diethylamino moiety, researchers can fine-tune this scaffold to achieve exceptional selectivity. Adherence to the rigorous, self-validating protocols outlined in this guide ensures that future structural modifications yield reliable, translationally viable pharmacological data[5].

References

- An Overview of Phenserine Tartrate, A Novel Acetylcholinesterase Inhibitor for the Treatment of Alzheimers Disease ResearchG

- Isolation of plant tubulin from azuki bean epicotyls by ethyl N-phenylcarbamate-Sepharose affinity chromatography The Journal of Biochemistry / PubMed

- Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evalu

- Synthesis and Evaluation of Substituted 4-methyl-2-oxo-2H-chromen-7-yl Phenyl Carbamates as Potent Acetylcholinesterase Inhibitors and Anti- Amnestic Agents Bentham Science Publishers

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies PMC / Springer

Comprehensive Crystal Structure Analysis of Ethyl 4-(diethylamino)phenylcarbamate

A Technical Guide for Structural Chemists and Pharmaceutical Researchers

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate (C₁₃H₂₀N₂O₂) represents a distinct class of crystallographic subjects: hybrid molecules combining a rigid aromatic core with flexible aliphatic chains and strong hydrogen-bonding donors. Structurally related to the analgesic paracetamol (acetaminophen), this molecule substitutes the acetamide group with an ethyl carbamate and the hydroxyl with a bulky diethylamino group.

For the drug development professional, analyzing this structure is not merely about determining atomic coordinates; it is a case study in competitive packing forces . The supramolecular assembly is dictated by the tension between the directional robustness of the carbamate hydrogen bonds (N-H···O=C) and the steric hindrance of the diethylamino "tail."

This guide outlines a high-fidelity protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound, emphasizing the handling of disorder in flexible alkyl chains—a common challenge in modern API (Active Pharmaceutical Ingredient) development.

Phase 1: Synthesis and Crystal Engineering

High-quality diffraction data begins with high-purity synthesis. Impurities can poison crystal faces, leading to twinning or amorphous precipitation.

Synthesis Protocol (Schotten-Baumann Conditions)

To ensure a single-phase product suitable for crystallization, we utilize a biphasic acylation strategy.

-

Reagents:

-Diethyl- -

Mechanism: Nucleophilic attack of the primary amine on the chloroformate carbonyl, followed by elimination of HCl (neutralized by base).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of diamine in 50 mL DCM.

-

Base Addition: Add 15 mL of 10% aqueous

. -

Acylation: Dropwise addition of Ethyl chloroformate (11 mmol) at 0°C under vigorous stirring.

-

Workup: Separate organic layer, wash with brine, dry over

, and concentrate in vacuo.

Crystallization Strategy

The diethylamino group adds significant solubility in non-polar solvents, while the carbamate group encourages polar interactions. We employ a dual-solvent diffusion method to slow nucleation and minimize defects.

| Parameter | Method A (Preferred) | Method B (Alternative) |

| Technique | Liquid-Liquid Diffusion | Slow Evaporation |

| Solvent (Good) | Ethanol or Acetone | Ethyl Acetate |

| Anti-solvent | N/A | |

| Temperature | 4°C (Refrigerator) | Room Temperature |

| Target Morphology | Prismatic/Block | Plate/Needle |

| Timeframe | 48–72 Hours | 5–7 Days |

Scientist's Note: Avoid rapid cooling. The flexible ethyl arms of the diethylamino group are prone to static disorder if the lattice locks too quickly. Slow diffusion allows these alkyl chains to find their thermodynamic minimum.

Workflow Visualization

The following diagram illustrates the critical path from raw reagents to diffraction-quality single crystals.

Caption: Figure 1. Synthesis and crystal growth workflow optimized for minimizing lattice defects.

Phase 2: Data Acquisition & Structure Solution

Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is mounted, the data collection strategy must account for the thermal motion of the terminal ethyl groups.

Instrumentation & Parameters

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Causality: At room temperature, the diethylamino ethyl chains will likely exhibit high thermal ellipsoids (dynamic disorder). Cooling to 100 K "freezes" these rotations, allowing for precise bond length determination.

-

Structure Solution Protocol

-

Indexing: Determine the Unit Cell. Expect a Monoclinic system (likely space group

), which is statistically most common for centrosymmetric organic molecules lacking chirality. -

Integration: Process raw frames using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).

-

Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (O, N, C).

-

Refinement: Least-squares minimization (SHELXL) against

.

Handling Disorder (The Expert's Touch): If the terminal ethyl groups show elongated ellipsoids even at 100 K, apply a split-position model .

-

Assign two positions (Part A and Part B) for the terminal carbons.

-

Refine site occupancy factors (SOF) such that

. -

Apply similarity restraints (SAME or SADI) to bond lengths and angles to maintain chemical geometry.

Phase 3: Supramolecular Analysis & Packing

This is the core of the analysis for drug development—understanding how the molecule interacts with its neighbors.

The Hydrogen Bond Network

In phenylcarbamates, the primary interaction is the N-H···O=C hydrogen bond.

-

Donor: Carbamate Nitrogen (

). -

Acceptor: Carbamate Carbonyl Oxygen (

). -

Motif: Unlike paracetamol, which forms 2D sheets via OH···O interactions, ethyl 4-(diethylamino)phenylcarbamate lacks the OH donor. Consequently, it typically forms 1D chains (

motif in graph-set notation) or Centrosymmetric Dimers (

Steric Steering

The diethylamino group acts as a "steric bumper." It prevents the flat

Interaction Logic Diagram

The following diagram maps the hierarchy of forces stabilizing the crystal lattice.

Caption: Figure 2. Hierarchy of intermolecular forces driving the crystal packing arrangement.

Phase 4: Quantitative Data Reporting

When publishing or filing this data, summarize the crystal data in a standard crystallographic table. Below is a template populated with expected ranges for this specific molecule based on homologous structures (e.g., CSD Refcode: PHCARB01).

| Property | Value / Description |

| Empirical Formula | |

| Formula Weight | 236.31 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic (Predicted) |

| Space Group | |

| Z | 4 |

| Density (calc) | ~1.15 - 1.25 g/cm³ |

| Absorption Coeff.[1][2][3] ( | ~0.08 mm⁻¹ (Mo K |

| F(000) | 512 |

| Goodness-of-fit on | Target: 1.00 - 1.05 |

| Final R indices [I>2 | Target: |

References

-

Ghalib, R. M., et al. (2011). Synthesis and crystal structure of phenyl carbamate derivatives.

dimers) for the phenylcarbamate moiety.-

Source:

-

-

Parkin, A., et al. (2002). Crystal structure of paracetamol (monoclinic form).[4][5][6] Provides the homologous structural baseline for the

-substituted phenyl core.-

Source:

-

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. The authoritative citation for the refinement software used in this protocol.

-

Source:

-

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. The foundational text for Graph Set Analysis (e.g.,

,-

Source:

-

-

Spek, A. L. (2009). Structure validation in chemical crystallography.

-

Source:

-

Sources

- 1. Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate | C17H27N3O3 | CID 234314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-(diethylamino)ethyl n-phenylcarbamate (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Driving Forces in the Formation of Paracetamol Cocrystals and Solvate with Naphthalene, Quinoline and Acridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Electronic Properties and Dipole Moment of Ethyl 4-(diethylamino)phenylcarbamate

[1][2]

Part 1: Executive Summary & Molecular Architecture[1][2]

The Core Directive

This guide moves beyond standard datasheet enumeration to explore the electronic causality governing Ethyl 4-(diethylamino)phenylcarbamate. Unlike its famous structural isomer, Ethyl 4-(diethylamino)benzoate (a classic "push-pull" fluorophore), this molecule features a "push-push" or "donor-donor" electronic architecture.[1][2] This distinction fundamentally alters its dipole moment, solvatochromic behavior, and utility in drug development.[2]

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para positions with two distinct nitrogenous groups:[1]

-

Position 1 (Donor 1): A Diethylamino group (

).[1][2] A strong -

Position 4 (Donor 2/Weak Acceptor): An Ethyl carbamate group (

).[1][2] A complex functionality that acts as a weak

Implication: The absence of a strong electron-withdrawing group (like

Part 2: Electronic Theory & Dipole Moment Analysis[2]

Theoretical Dipole Moment ( )

The dipole moment of Ethyl 4-(diethylamino)phenylcarbamate is a vector quantity resulting from the interplay between the diethylamino donor and the carbamate moiety.[1][2]

-

Vector Component A (

): -

Vector Component B (

): -

Resultant

: Due to the para substitution, the vectors are partially opposed but not collinear due to the angular geometry of the carbamate nitrogen (

Estimated Ground State Dipole (

Computational Validation (DFT Protocol)

To validate these values in a research setting, we employ Density Functional Theory (DFT).[1][2][3]

Diagram 1: Computational Workflow for Dipole Estimation

Caption: Standard DFT workflow for determining ground-state dipole moments and charge distribution.

Part 3: Spectroscopic Characterization[1][2]

UV-Vis Absorption Profile

Unlike push-pull esters which absorb near 310 nm with high extinction coefficients, this carbamate derivative exhibits a hypsochromic shift (blue shift) due to the reduced conjugation length.[1][2]

| Parameter | Value (Approx.) | Explanation |

| 285 - 295 nm | ||

| Extinction ( | ~15,000 | Moderate intensity typical of substituted benzenes.[1][2] |

| Solvatochromism | Weak Positive | Slight red shift in polar solvents (DMSO vs. Hexane).[1][2] |

Experimental Protocol: Solvatochromic Shift (Lippert-Mataga)

To experimentally determine the change in dipole moment upon excitation (

Reagents:

-

Solvents: Cyclohexane (non-polar), THF (medium), Acetonitrile (polar).[1][2] Must be spectroscopic grade.

-

Analyte: Ethyl 4-(diethylamino)phenylcarbamate (>98% purity).

Step-by-Step Methodology:

-

Preparation: Prepare

M solutions of the analyte in each solvent. -

Measurement: Record UV-Vis absorption (

) and Fluorescence emission ( -

Calculation: Calculate the Stokes Shift (

) in wavenumbers ( -

Plotting: Plot

vs. the Orientation Polarizability ( -

Analysis: The slope of the line is proportional to

.[1][2]

Part 4: Synthesis & Chemical Pathway[1][2]

The synthesis follows a robust Schotten-Baumann acylation protocol, ensuring high yield and purity.[1][2]

Diagram 2: Synthetic Pathway

Caption: Acylation of DPD using Ethyl Chloroformate under basic conditions to yield the target carbamate.

Protocol:

-

Charge: Dissolve N,N-Diethyl-p-phenylenediamine (1.0 eq) in dry DCM or THF.

-

Base: Add Pyridine (1.2 eq) or

to scavenge HCl. -

Addition: Dropwise addition of Ethyl Chloroformate (1.1 eq) at 0°C.

-

Workup: Wash with water, dry over

, and recrystallize from Ethanol/Water.

Part 5: References

-

Guggenheim, E. A. (1949).[1][2] "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720.[1][2] Link[1][2]

-

Lippert, E. (1957).[1][2] "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie, 61(8), 962-975.[1][2] Link[1][2]

-

PubChem Database. "N,N-Diethyl-p-phenylenediamine."[1][2][4] National Center for Biotechnology Information.[1][2] Accessed March 3, 2026.[1][2] Link

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on Solvatochromism).

-

Frisch, M. J., et al. (2016).[1][2] "Gaussian 16 Rev. C.01." Wallingford, CT.[1][2] (Standard citation for DFT calculations).

Sources

- 1. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activity of Ethyl 4-(diethylamino)phenylcarbamate: A Structural and Pharmacological Analysis

Executive Summary

Ethyl 4-(diethylamino)phenylcarbamate (EDAPC) is a synthetic small molecule characterized by an N-phenylcarbamate (carbanilate) core, substituted at the para position with a diethylamino group. While primary literature on this exact chemical entity is limited, its structural motifs are highly conserved across several critical classes of neuroactive and antimitotic drugs.

As a Senior Application Scientist, my objective in this technical guide is to deconstruct the pharmacophore of EDAPC, predict its primary biological targets using structure-activity relationship (SAR) principles, and provide field-proven, self-validating experimental workflows to empirically verify its pharmacological profile. Based on its structural homology to known therapeutics, we hypothesize that EDAPC primarily functions as either a Kv7 (KCNQ) voltage-gated potassium channel modulator or a tubulin polymerization inhibitor .

Structural Profiling & Pharmacophore Analysis

The biological potential of EDAPC is dictated by three distinct structural domains:

-

The Ethyl Carbamate (Urethane) Linkage : The carbamate group is a privileged scaffold in medicinal chemistry . It balances the metabolic stability of amides with the lipophilicity and membrane permeability of esters. Crucially, the carbamate N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for highly specific interactions within protein binding pockets.

-

The para-Diethylamino Group : This tertiary amine is strongly electron-donating, which increases the electron density of the aromatic ring. Furthermore, the diethyl substitution significantly increases the molecule's partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrance—a critical factor for neuropharmacological agents.

-

The Aromatic Core : The phenyl ring provides essential

stacking and hydrophobic interactions necessary for anchoring the molecule into lipophilic allosteric sites.

Predicted Biological Targets & Mechanisms of Action

Hypothesis A: Kv7 (KCNQ) Potassium Channel Activation

EDAPC shares a striking structural homology with Retigabine (Ezogabine) (ethyl N-[2-amino-4-(4-fluorobenzylamino)phenyl]carbamate), a first-in-class antiepileptic drug that acts as a Kv7.2/Kv7.3 channel opener .

Mechanistic Causality : The mechanism of action for retigabine-like molecules relies entirely on the ethyl N-phenylcarbamate moiety. The carbamate group acts as a hydrogen bond acceptor for a highly conserved tryptophan residue (Trp236 in Kv7.2 and Trp265 in Kv7.3) located in the S5 segment of the channel's pore domain . Binding at this site stabilizes the channel in an open conformation (specifically the O2 state) at resting membrane potentials, leading to neuronal hyperpolarization and reduced excitability . EDAPC possesses the exact ethyl carbanilate pharmacophore required for this interaction.

Diagram 1: Proposed mechanism of Kv7 channel activation by ethyl N-phenylcarbamates.

Hypothesis B: Tubulin Polymerization Inhibition

Simple ethyl N-phenylcarbamates (EPC) are well-documented inhibitors of microtubule assembly. They have been utilized in affinity chromatography to isolate plant and mammalian tubulin due to their ability to bind tubulin dimers at the colchicine site, thereby preventing polymerization . The para-diethylamino substitution in EDAPC likely alters the binding kinetics, potentially increasing affinity for mammalian

Experimental Workflows for Biological Validation

To empirically validate these hypotheses, the following self-validating protocols must be executed.

Protocol 1: Electrophysiological Validation of Kv7 Modulation (Patch-Clamp)

This workflow utilizes whole-cell patch-clamp electrophysiology to directly measure the voltage-dependence shift induced by EDAPC.

Step-by-Step Methodology & Causality:

-

Cell Preparation : Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv7.2/Kv7.3 channels.

-

Causality: CHO cells lack endogenous voltage-gated potassium currents, providing a zero-background system to isolate the specific effects of the drug on the transfected channels.

-

-

Whole-Cell Configuration : Establish a >1 GΩ seal using borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.4).

-

Voltage Protocol : Hold cells at -80 mV, then apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments (1-second duration), followed by a step to -120 mV to record tail currents.

-

Causality: Kv7 channels are slowly activating. The 1-second depolarization ensures channels reach a steady-state open probability, while the -120 mV step allows for the precise measurement of tail currents to calculate the half-activation voltage (

).

-

-

Compound Perfusion : Perfuse EDAPC at ascending concentrations (0.1 µM to 100 µM).

-

Self-Validation (Internal Control) : Conclude the experiment by perfusing 10 µM XE991 (a highly specific Kv7 blocker).

-

Causality: If the EDAPC-induced current is abolished by XE991, it definitively proves the current is Kv7-mediated and not an artifact of membrane leak.

-

Diagram 2: Step-by-step electrophysiological validation workflow for Kv7 modulation.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of EDAPC to inhibit the assembly of purified tubulin into microtubules.

Step-by-Step Methodology & Causality:

-

Reagent Preparation : Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Compound Incubation : Pre-incubate tubulin (3 mg/mL) with EDAPC (10 µM and 50 µM) in a 96-well half-area plate on ice for 10 minutes.

-

Kinetic Measurement : Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

-

Causality: Microtubule assembly is temperature-dependent (initiates at 37°C) and increases the turbidity of the solution. Measuring absorbance at 340 nm provides a direct, real-time kinetic readout of polymer mass without overlapping with the UV absorption of the compound's aromatic ring.

-

-

Self-Validation (Controls) : Run parallel wells containing 10 µM Paclitaxel (polymerization enhancer) and 10 µM Nocodazole (polymerization inhibitor).

-

Causality: These controls establish the maximum and minimum dynamic range of the assay, validating the functional integrity of the tubulin batch.

-

In Vitro ADME & Metabolic Stability

Understanding the metabolic fate of EDAPC is crucial for its development as a biological probe or therapeutic. While cyclic carbamates are highly stable, linear carbamates like EDAPC are susceptible to enzymatic cleavage.

Carboxylesterase-Mediated Hydrolysis : The primary metabolic liability of EDAPC is hydrolysis by human carboxylesterases (hCE1 in the liver and hCE2 in the intestine) . These enzymes cleave the carbamate linkage, yielding 4-(diethylamino)aniline, ethanol, and carbon dioxide. Furthermore, the para-diethylamino group is highly susceptible to oxidative N-dealkylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4), which would sequentially remove the ethyl groups to yield a primary aniline derivative.

Quantitative Data Summaries

The following tables summarize the predicted physicochemical properties and the expected pharmacological profile based on the structural analysis.

Table 1: Predicted Physicochemical & ADME Properties of EDAPC

| Property | Value | Pharmacological Implication |

| Molecular Weight | 236.31 g/mol | Ideal for BBB penetration (< 400 g/mol ). |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for CNS targeting. |

| Topological Polar Surface Area | 41.5 Ų | Excellent membrane permeability (< 90 Ų). |

| Primary Metabolic Liability | Carbamate Hydrolysis | Short half-life in vivo due to hCE1/hCE2 cleavage. |

Table 2: Proposed Biological Targets and Validation Metrics

| Target Hypothesis | Validation Assay | Primary Readout | Expected Result if Active |

| Kv7.2/7.3 Channel | Whole-Cell Patch-Clamp | Leftward shift (hyperpolarizing shift) of | |

| Turbidimetric Assay (340 nm) | Dose-dependent decrease in maximum absorbance. |

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. URL:[Link] [1]

-

Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). Retigabine/Ezogabine, a KCNQ/KV7 channel opener: pharmacological and clinical data. Expert Opinion on Pharmacotherapy, 13(6), 805-819. URL:[Link] [2]

-

Schenzer, A., Friedrich, T., Pusch, M., Saftig, P., Jentsch, T. J., Grötzinger, J., & Schwake, M. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. Journal of Neuroscience, 25(20), 5051-5060. URL:[Link] [3]

-

Yau, M. C., et al. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. Journal of General Physiology, 147(3), 229-241. URL:[Link] [4]

-

Mizuno, K., Koyama, M., & Shibaoka, H. (1981). Isolation of Plant Tubulin from Azuki Bean Epicotyls by Ethyl N-Phenylcarbamate-Sepharose Affinity Chromatography. The Journal of Biochemistry, 89(1), 329-332. URL:[Link] [5]

Methodological & Application

Application Note: Synthesis and Isolation of Ethyl 4-(diethylamino)phenylcarbamate

Introduction & Mechanistic Rationale

Ethyl 4-(diethylamino)phenylcarbamate is a highly valuable synthetic intermediate. The core scaffold, N,N-diethyl-p-phenylenediamine (DPD), is traditionally utilized in analytical chemistry for the spectrophotometric determination of active pharmaceutical ingredients[1]. By masking the primary amine as an ethyl carbamate, researchers can utilize this molecule as a protected building block in complex drug synthesis or as a lipophilic probe in materials science.

The synthesis relies on a modified Schotten-Baumann acylation. The primary aniline moiety of DPD acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a transient tetrahedral intermediate. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger to deprotonate the intermediate, driving the elimination of the chloride leaving group and preventing the highly basic DPD starting material from precipitating as an unreactive hydrochloride salt[2].

Mechanistic pathway of Schotten-Baumann type carbamoylation.

Quantitative Data: Materials & Reagents

The following stoichiometry is optimized for a 10.0 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| N,N-Diethyl-p-phenylenediamine | 164.25 | 1.0 eq | 10.0 mmol | 1.64 g | Nucleophile |

| Ethyl Chloroformate | 108.52 | 1.1 eq | 11.0 mmol | 1.05 mL | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 eq | 15.0 mmol | 2.09 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | - | 20.0 mL | Reaction Medium |

Note on Starting Material: Commercial DPD is highly susceptible to air oxidation and is frequently supplied as a sulfate or oxalate salt[3]. If utilizing DPD sulfate, you must adjust the stoichiometry by adding an additional 1.0 equivalent of TEA (2.09 mL extra) to liberate the free amine in situ prior to acylation.

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures without relying solely on post-reaction LC-MS or NMR.

Step 1: Reaction Setup & Free-Basing

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen gas.

-

Dissolve 1.64 g (10.0 mmol) of N,N-diethyl-p-phenylenediamine in 20.0 mL of anhydrous DCM.

-

Add 2.09 mL (15.0 mmol) of TEA. (Add additional TEA here if starting from the DPD salt).

Step 2: Temperature-Controlled Acylation

-

Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

-

Causality: Ethyl chloroformate is aggressively reactive. Performing the addition at 0 °C suppresses exothermic side reactions, such as double acylation or the formation of symmetrical ureas[2].

-

-

Using a syringe pump or dropping funnel, add 1.05 mL (11.0 mmol) of Ethyl chloroformate dropwise over 10 minutes.

-

Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

Step 3: Self-Validating Reaction Monitoring

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system[2].

-

Validation Check: Co-spot the reaction mixture against the DPD starting material. The target carbamate will exhibit a distinctly higher

value. This shift occurs because the conversion of the primary amine to a carbamate eliminates its primary hydrogen-bonding capacity, rendering the molecule less polar.

-

Step 4: Phase Partitioning & Quenching (Critical Step)

-

Quench the completed reaction by adding 10.0 mL of distilled water. Transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous

(2 × 15 mL).-

Causality & Expertise: Do not use standard acidic washes (e.g., 1M HCl) often recommended to remove unreacted amines. Your target molecule contains a basic tertiary diethylamino group. An acidic wash will protonate this moiety, driving your synthesized product into the aqueous waste layer.

ensures the product remains unprotonated and safely partitions into the organic phase. -

Validation Check: Test the aqueous layer with pH indicator paper. Ensure the pH is strictly > 7 before discarding it to guarantee no product was lost to protonation.

-

-

Wash the organic layer with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude oily residue via flash column chromatography on silica gel. Utilize a gradient elution of 0–3% MeOH in DCM to afford the pure Ethyl 4-(diethylamino)phenylcarbamate[2].

Analytical Characterization & Troubleshooting

-

FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) and the appearance of a strong, sharp carbamate C=O stretch near 1700-1730 cm⁻¹ and a single N-H stretch.

-

Troubleshooting Low Yields: If the yield is poor and the starting material is recovered, verify the quality of the ethyl chloroformate (which hydrolyzes easily upon exposure to atmospheric moisture) and ensure the DPD salt was fully neutralized to its free base prior to the electrophile addition.

References

- Title: 4,6-O-Phenylethylidene Acetal Protected D-Glucosamine Carbamate-Based Gelators and Their Applications for Multi-Component Gels Source: MDPI URL

- Source: Acta Pharmaceutica (via srce.hr)

- Title: N,N-Diethyl-p-phenylenediamine 142439-89-2 Source: Sigma-Aldrich URL

- Title: N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 Source: ChemicalBook URL

Sources

Reagents and catalysts for preparing Ethyl 4-(diethylamino)phenylcarbamate

Abstract & Utility

This application note details the synthetic protocols for Ethyl 4-(diethylamino)phenylcarbamate , a functionalized aromatic urethane. This compound represents a critical scaffold in medicinal chemistry, serving as a potential prodrug moiety for

The protocols herein address the primary challenge of this synthesis: the high oxidation sensitivity of the electron-rich precursor,

-

Method A (Standard): Nucleophilic substitution with Ethyl Chloroformate (High Yield, Lab Scale).

-

Method B (Green): Catalytic transesterification with Diethyl Carbonate (Halogen-free, Scalable).

Strategic Synthetic Pathways

The synthesis relies on the functionalization of the primary amine of

Pathway Logic Diagram

Caption: Comparison of classical chloroformate acylation vs. catalytic carbonate aminolysis.

Reagents & Catalysts: Selection Guide

Precursor Handling (Critical Control Point)

The starting material,

| Reagent | CAS | Grade | Role | Handling Requirement |

| 93-05-0 | >97% | Substrate | Store under Argon. Use immediately upon opening. If black/purple, repurify via sublimation or recrystallization. | |

| Ethyl Chloroformate | 541-41-3 | 99% | Acylating Agent | Corrosive/Lachrymator. Use in fume hood. |

| Diethyl Carbonate | 105-58-8 | Anhydrous | Green Reagent | Moisture sensitive in catalytic applications. |

| Zinc Acetate Dihydrate | 5970-45-6 | ACS | Catalyst (Method B) | Lewis acid catalyst for transesterification. |

| Pyridine | 110-86-1 | Anhydrous | Base/Solvent | Acid scavenger for Method A. |

Catalyst Selection for Method B

For the reaction with Diethyl Carbonate, the amine nucleophilicity is often insufficient to displace the ethoxide without activation.

-

Zinc Acetate (

): The preferred balance of cost and activity. It activates the carbonyl of the carbonate via coordination. -

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): A potent organocatalyst alternative if metal-free synthesis is required.

Detailed Protocols

Protocol A: Chloroformate Acylation (Standard Lab Scale)

Best for: High yields, small-to-medium scale, temperature-sensitive substrates.

Safety: Ethyl chloroformate is highly toxic. Perform all steps in a fume hood.

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Add

-Diethyl-p-phenylenediamine (1.64 g, 10 mmol) and Anhydrous Dichloromethane (DCM, 50 mL) . -

Base Addition: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (2.1 mL, 15 mmol) . Cool the mixture to 0°C in an ice bath.

-

Expert Note: The solution must remain clear or pale yellow. A purple hue indicates oxidation; increase nitrogen flow.

-

-

Acylation: Dropwise add Ethyl Chloroformate (1.05 mL, 11 mmol) diluted in 10 mL DCM over 20 minutes. Maintain temperature <5°C.

-

Observation: A white precipitate (Pyridinium HCl) may form.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

Workup:

-

Quench with saturated

(50 mL) . -

Separate organic layer. Wash with Water (2 x 50 mL) and Brine (50 mL) .

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography.

Protocol B: Catalytic Aminolysis (Green Chemistry)

Best for: Avoiding corrosive chloroformates, industrial scalability.

Step-by-Step Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and argon balloon.

-

Charging: Add

-Diethyl-p-phenylenediamine (1.64 g, 10 mmol) , Diethyl Carbonate (12 mL, 100 mmol - acts as solvent/reagent) , and -

Reaction: Heat to Reflux (approx. 126°C) for 12–18 hours.

-

Monitoring: Reaction is slower than Method A. Ensure complete consumption of amine to avoid difficult separation.

-

Workup:

-

Cool to RT. Filter off the catalyst.

-

Evaporate excess Diethyl Carbonate under reduced pressure (rotary evaporator).

-

-

Purification: The residue is often a solid. Recrystallize from Toluene/Hexane.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your results against these expected markers.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Carb-Et ( | |

| Amine-Et ( | ||

| Amine-Et ( | ||

| Carb-Et ( | ||

| Aromatic (AA'BB' system) | ||

| NH (Carbamate proton) | ||

| IR Spectroscopy | ~1690-1710 cm | Strong |

| ~3300-3400 cm | ||

| Appearance | White to off-white solid | Purple/Brown indicates oxidation |

Troubleshooting & Expert Insights

Experimental Logic Flow

Caption: Diagnostic workflow for common synthetic failures.

-

Handling the "Purple" Problem: If your reaction mixture turns deep violet immediately upon adding the amine, your solvent contains dissolved oxygen. Protocol Adjustment: Sparge all solvents with Argon for 15 minutes prior to use. Add a pinch of sodium dithionite (

) during the aqueous workup to reduce any oxidized radical cations back to the parent amine. -

Catalyst Deactivation (Method B): Zinc acetate can be deactivated by water. Ensure the Diethyl Carbonate is anhydrous.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Salvatore, R. N., et al. (2001).[7] "Efficient synthesis of carbamates in the presence of cesium carbonate and TBAI". Journal of Organic Chemistry, 66(3), 1035-1037.[7] Link

- Baba, T., et al. (2005). "Catalytic synthesis of dimethyl carbonate from methyl carbamate and methanol". Catalysis Communications.

-

Kreye, O., Mutlu, H., & Meier, M. A. (2013). "Sustainable routes to polyurethanes and precursors". Green Chemistry, 15(6), 1431-1455. Link

-

National Institute of Standards and Technology (NIST). "Ethyl N-phenylcarbamate Properties". NIST Chemistry WebBook. Link (Structural analog reference).

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products [sioc-journal.cn]

- 4. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ionike.com [ionike.com]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Application Note: A Scalable, Two-Step Protocol for the Production of Ethyl 4-(diethylamino)phenylcarbamate

Abstract

This document provides a comprehensive guide for the scalable synthesis of Ethyl 4-(diethylamino)phenylcarbamate, a key intermediate in the development of various chemical entities. Moving beyond bench-scale preparations, this note details a robust, two-step manufacturing process designed for efficiency, high purity, and industrial applicability. The protocol begins with the reductive alkylation of 4-aminophenol to produce the N,N-diethyl-4-aminophenol intermediate, followed by its conversion to the final carbamate product. We will explore the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols for synthesis and purification, and outline critical quality control and safety procedures. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable production workflow.

Synthesis Strategy and Mechanistic Rationale

The production of Ethyl 4-(diethylamino)phenylcarbamate is most effectively achieved through a two-stage process. This strategy was selected for its reliance on readily available starting materials, high conversion rates, and amenability to large-scale production.

-

Stage 1: Synthesis of N,N-Diethyl-4-aminophenol. This intermediate is synthesized via the reductive alkylation of 4-aminophenol using acetaldehyde in the presence of a catalyst and hydrogen gas. This method is superior to other alkylation techniques, such as those using ethyl halides, as it avoids the formation of quaternary ammonium salts and offers higher selectivity and yield on an industrial scale.[1][2]

-

Stage 2: Carbamoylation. The N,N-diethyl-4-aminophenol intermediate is then reacted with ethyl chloroformate in the presence of a base to form the target compound, Ethyl 4-(diethylamino)phenylcarbamate. This is a classic Schotten-Baumann type reaction, which is a reliable and well-understood method for forming carbamate esters from phenols.[3][4]

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Stage 1 Protocol: Scalable Synthesis of N,N-Diethyl-4-aminophenol

This protocol is adapted from established industrial processes for producing N,N-diethylaminophenols, which emphasize purity and yield.[1][2][5]

Experimental Protocol

-

Reactor Setup: To a suitable high-pressure reactor, add 4-aminophenol (1.0 eq), a solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., 0.01 to 0.05 parts by weight of Palladium on Carbon, 5% Pd/C).[2]

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Reaction Initiation: Pressurize the reactor with hydrogen to approximately 10-15 kg/cm ²G. Heat the mixture to 80-120°C with vigorous stirring.[2]

-

Acetaldehyde Addition: Slowly feed acetaldehyde (2.2-2.5 eq) into the reactor, maintaining the temperature and pressure. The addition rate should be controlled to manage the reaction exotherm.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of 4-aminophenol using a suitable technique like HPLC or TLC. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: After completion, cool the reactor to room temperature and vent the hydrogen gas carefully, replacing it with a nitrogen atmosphere. Remove the catalyst by filtration.

-

Solvent Removal: The filtrate containing the product is subjected to distillation under reduced pressure to remove the solvent and any unreacted acetaldehyde. The bottom temperature should be maintained below 160°C to prevent product degradation.[1]

-

Crude Product Distillation: The residual bottom fraction is then distilled under high vacuum, maintaining a bottom temperature below 200°C, to recover the crude N,N-diethyl-4-aminophenol as a distillate.[1]

Purification of Intermediate

For applications requiring high purity, the crude N,N-diethyl-4-aminophenol can be further purified by crystallization.

-